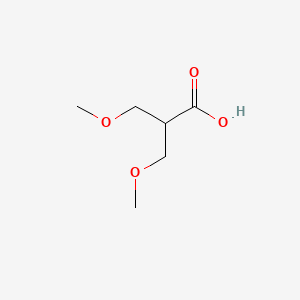3-Methoxy-2-(methoxymethyl)propanoic acid
CAS No.: 934187-35-6
Cat. No.: VC8423397
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 934187-35-6 |
|---|---|
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 3-methoxy-2-(methoxymethyl)propanoic acid |
| Standard InChI | InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
| Standard InChI Key | XMVOMXPYRCBCNQ-UHFFFAOYSA-N |
| SMILES | COCC(COC)C(=O)O |
| Canonical SMILES | COCC(COC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid, reflects its branched alkane backbone with two methoxy-based functional groups. The central carbon atom (C2) is bonded to a methyl group, a methoxymethyl group (-CHOCH), and a carboxylic acid moiety (-COOH). The third carbon (C3) hosts a methoxy group (-OCH), creating a sterically crowded environment that influences reactivity .
Structural Data:
-
SMILES: CC(COC)(COC)C(=O)O
-
InChIKey: GHAPWJHHEAMCMF-UHFFFAOYSA-N
-
Molecular Formula:
Computed Physicochemical Properties
PubChem’s computational analyses provide critical insights into its behavior:
| Property | Value | Method/Source |
|---|---|---|
| XLogP3-AA | -0.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
| Exact Mass | 162.08920892 Da | PubChem 2.2 |
The negative XLogP3 value (-0.2) suggests moderate hydrophilicity, likely due to the polar carboxylic acid and ether groups. The five rotatable bonds indicate conformational flexibility, which may impact its interactions in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
While direct synthesis protocols for this compound are sparsely documented, analogous propanoic acid derivatives are typically synthesized via esterification or nucleophilic substitution reactions. For example:
-
Esterification of Carboxylic Acids: Reacting a precursor like 3-methoxy-2-(methoxymethyl)-2-methylpropanol with an oxidizing agent (e.g., KMnO) under acidic conditions could yield the target acid.
-
Alkylation of Methyl Groups: Introducing methoxymethyl groups via Williamson ether synthesis, using methyl halides and alkoxide intermediates, is another plausible route .
Example Reaction Conditions:
-
Solvent: Toluene or dichloromethane (DCM)
-
Catalyst: Sulfuric acid (for esterification)
-
Temperature: Reflux (100–120°C)
-
Yield Optimization: Controlled stoichiometry and inert atmosphere .
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
-
The carboxylic acid group is prone to decarboxylation at elevated temperatures.
-
Ether linkages (-OCH) are generally stable under basic conditions but may cleave under strong acids.
Applications in Research and Industry
Pharmaceutical Intermediates
As a chiral building block, this compound’s branched structure makes it valuable for synthesizing enantiomerically pure drugs. For instance, it could serve as a precursor for β-amino acids or nonsteroidal anti-inflammatory drugs (NSAIDs) requiring steric hindrance to modulate activity .
Material Science
The methoxy groups enhance solubility in polar solvents, facilitating its use in polymer synthesis. Potential applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume